molecular formula C9H9Cl2NO3 B556663 3,5-Dichloro-L-tyrosine CAS No. 15106-62-4

3,5-Dichloro-L-tyrosine

Cat. No.: B556663
CAS No.: 15106-62-4
M. Wt: 250.08 g/mol
InChI Key: MPHURJQUHZHALJ-ZETCQYMHSA-N
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Description

3,5-Dichloro-L-tyrosine is an organic compound derived from the amino acid L-tyrosine. It is characterized by the substitution of two hydrogen atoms on the benzene ring of L-tyrosine with chlorine atoms at the 3 and 5 positions. This compound appears as a white crystalline solid with strong hygroscopic properties. It is soluble in water, methanol, and ethanol, and slightly soluble in acidic and basic solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-L-tyrosine can be synthesized by introducing chlorine atoms into the L-tyrosine molecule. A common method involves using nitrogen trichloride as the chlorinating agent. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorinating agents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dichloro-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-L-tyrosine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-L-tyrosine is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its strong absorption and reactivity make it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHURJQUHZHALJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331461
Record name 3,5-Dichloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15106-62-4
Record name 3,5-Dichloro-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,5-Dichloro-L-tyrosine in the context of chlorine gas exposure?

A1: this compound is a specific biomarker identified in the plasma and lung tissue of swine exposed to chlorine gas (Cl2) [, ]. Its presence indicates exposure to Cl2 and potentially reflects the extent of oxidative damage caused by the gas.

Q2: How does the formation of this compound relate to the pathophysiology of chlorine gas-induced acute lung injury?

A2: Chlorine gas inhalation leads to the formation of reactive chlorine species, which can modify various biomolecules, including proteins. The presence of this compound suggests that tyrosine residues in proteins are being chlorinated. This modification can alter protein structure and function, potentially contributing to the development of acute lung injury observed after chlorine gas exposure [, ].

Q3: Can you elaborate on the use of this compound and other biomarkers in the development of medical countermeasures for chlorine gas exposure?

A3: The identification of specific biomarkers like this compound and 2-chlorofatty acids provides quantifiable measures of chlorine gas exposure and its biological effects [, ]. These biomarkers can be used to:

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